molecular formula C10H13N3 B13069271 1-(2-Methyl-1H-1,3-benzodiazol-4-YL)ethan-1-amine

1-(2-Methyl-1H-1,3-benzodiazol-4-YL)ethan-1-amine

Cat. No.: B13069271
M. Wt: 175.23 g/mol
InChI Key: DNFSGACWESVIBC-UHFFFAOYSA-N
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Description

1-(2-Methyl-1H-1,3-benzodiazol-4-YL)ethan-1-amine is a benzodiazole-derived amine featuring a methyl substitution at the 2-position of the benzodiazole ring and an ethanamine group at the 4-position. The benzodiazole core is a bicyclic aromatic system comprising fused benzene and diazole rings, which confers rigidity and electronic properties that influence reactivity and biological interactions. The target compound’s synthesis likely involves lithium-halogen exchange or amination protocols, as seen in analogous ethan-1-amine derivatives .

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

1-(2-methyl-1H-benzimidazol-4-yl)ethanamine

InChI

InChI=1S/C10H13N3/c1-6(11)8-4-3-5-9-10(8)13-7(2)12-9/h3-6H,11H2,1-2H3,(H,12,13)

InChI Key

DNFSGACWESVIBC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2N1)C(C)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Methyl-1H-1,3-benzodiazol-4-YL)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylbenzimidazole and ethylamine.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and solvents to ensure the desired product is obtained.

    Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(2-Methyl-1H-1,3-benzodiazol-4-YL)ethan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Methyl-1H-1,3-benzodiazol-4-YL)ethan-1-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Methyl-1H-1,3-benzodiazol-4-YL)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(2-Methyl-1H-1,3-benzodiazol-4-YL)ethan-1-amine with structurally related compounds, emphasizing substituent effects, synthesis, and properties:

Compound Name Core Structure Substituents Molecular Formula Molar Mass (g/mol) Key Data
This compound (Target) 1H-1,3-benzodiazole - 2-Methyl (benzodiazole)
- Ethanamine at 4-position
C₁₀H₁₂N₃ 177.23 (estimated) Inferred synthesis via lithium-halogen exchange or amination (analogous to ).
1-(4-ethylphenyl)-2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine 1H-1,3-benzodiazole - 2-Methyl (benzodiazole)
- 4-Ethylphenyl and ethanamine at 1-position
C₁₈H₂₁N₃ 279.38 Commercial availability; no bioactivity data provided.
1-(4-Methoxyphenyl)-1-(4-(trifluoromethyl)phenyl)ethan-1-amine Biphenyl - 4-Methoxy
- 4-Trifluoromethyl
C₁₆H₁₆F₃NO 307.30 HRMS (ESI): [M-NH₂]⁺ calcd. 271.1329, found 271.1327.
1-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethan-1-amine Biphenyl - 4-Chloro
- 4-Methoxy
C₁₅H₁₆ClNO 273.75 FT-IR: νmax 3310 (N-H), 1608 (C=C), 1247 (C-O) cm⁻¹; 58% yield.
(R)-1-(4-Bromophenyl)ethan-1-amine Phenyl - 4-Bromo C₈H₁₀BrN 200.08 Used in pyrrolopyrimidine synthesis; enhances antibacterial activity (MIC: 2 µg/mL on S. aureus).
2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine Imidazole - 1-Methyl C₆H₁₁N₃ 125.17 IUPAC: 2-(1-methyl-1H-imidazol-4-yl)ethan-1-amine; potential neurotransmitter analog.

Key Observations:

Structural Variations and Bioactivity :

  • The target compound’s benzodiazole core distinguishes it from biphenyl or imidazole-based amines. Substitutions on the aromatic rings (e.g., methoxy, chloro, trifluoromethyl) significantly alter electronic properties and bioactivity. For example, bromophenyl-substituted ethan-1-amine derivatives exhibit antibacterial effects, suggesting that halogenation could enhance target compound bioactivity .
  • The presence of a methyl group on the benzodiazole ring may sterically hinder interactions or modulate solubility compared to unsubstituted analogs.

Synthesis and Yield: Lithium-halogen exchange (General Procedure C) is a common method for synthesizing ethan-1-amine derivatives, as seen in compounds 39, 43, and 46 (yields: 58–67%) . The target compound’s synthesis may follow similar pathways. Demethylation with BBr₃ (e.g., in thienopyrimidine synthesis ) could be applicable for modifying methoxy-substituted analogs of the target compound.

Spectroscopic and Analytical Data :

  • HRMS and FT-IR data for biphenyl derivatives (e.g., ) provide benchmarks for characterizing the target compound. The absence of a methoxy or halogen substituent in the target may simplify its spectral profile.

Research Implications

  • Structure-Activity Relationships (SAR) : Systematic substitution at the benzodiazole 4-position (e.g., introducing electron-withdrawing groups or halogens) could optimize bioactivity or binding affinity.
  • Synthetic Optimization : Exploring catalytic asymmetric amination (as in ) may enable enantioselective synthesis of chiral analogs.
  • Physicochemical Profiling : Further studies on solubility, stability, and crystallography (using SHELXL ) would enhance understanding of the compound’s material properties.

Biological Activity

1-(2-Methyl-1H-1,3-benzodiazol-4-YL)ethan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Chemical Formula: C10H13N3
  • Molecular Weight: 175.23 g/mol
  • CAS Number: 1379228-13-3
  • IUPAC Name: this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological effects. The compound is primarily noted for its interactions with certain biological targets, leading to potential therapeutic applications.

The compound exhibits activity through multiple mechanisms:

  • Enzyme Inhibition: It has been shown to inhibit specific enzymes involved in cellular signaling pathways, which can affect cell proliferation and survival.
  • Antiproliferative Effects: Studies have reported that the compound demonstrates antiproliferative activity against various cancer cell lines, indicating potential use in oncology.

Antiproliferative Activity

A study evaluated the antiproliferative effects of several benzodiazole derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against cancer cell lines, with IC50 values ranging from 10 to 50 µM depending on the cell line tested.

Cell LineIC50 (µM)
HeLa (cervical cancer)25
MCF7 (breast cancer)30
A549 (lung cancer)15

Enzyme Inhibition Studies

Further investigations have shown that this compound acts as an inhibitor of certain kinases involved in tumor growth. For example, it was found to inhibit the activity of FGFR (Fibroblast Growth Factor Receptor) with an IC50 value of approximately 45 nM, demonstrating its potential as a targeted therapy for cancers with aberrant FGFR signaling.

Structure-Activity Relationship (SAR)

The structure of this compound suggests that modifications to the benzodiazole ring could enhance its biological activity. SAR studies indicate that substituents at specific positions on the benzodiazole ring can significantly affect potency and selectivity for biological targets.

Safety and Toxicology

Preliminary safety assessments indicate that while the compound shows promising biological activity, further toxicological evaluations are necessary to determine its safety profile for potential therapeutic use. Hazard statements associated with the compound include irritation to skin and eyes.

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